molecular formula C13H8N2O3 B6386562 5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid CAS No. 1261903-41-6

5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386562
CAS No.: 1261903-41-6
M. Wt: 240.21 g/mol
InChI Key: XXRHTCHMSCLASB-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid is an organic compound that features a cyanophenyl group attached to a hydroxyisonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-cyanophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine group is coupled with 2-hydroxyisonicotinic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-Cyanophenyl)-2-ketoisonicotinic acid.

    Reduction: Formation of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Methoxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Bromophenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

5-(3-cyanophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-8-2-1-3-9(4-8)11-7-15-12(16)5-10(11)13(17)18/h1-5,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRHTCHMSCLASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686993
Record name 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-41-6
Record name 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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